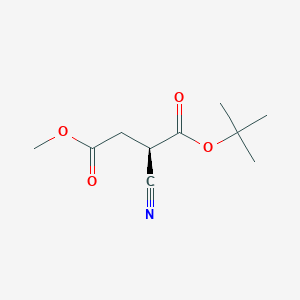![molecular formula C8H7ClN2O B13651939 (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol](/img/structure/B13651939.png)
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chloro substituent at the 4-position and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol typically involves the formation of the pyrrolo-pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a chlorinated pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions. The hydroxymethyl group can then be introduced via a nucleophilic substitution reaction using formaldehyde or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to remove the chloro substituent or to modify the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)formaldehyde or (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)carboxylic acid .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism by which (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridin-6-ylmethanol
Uniqueness
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-3,11-12H,4H2 |
Clé InChI |
RRQYAQZKRFQLBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1NC(=C2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



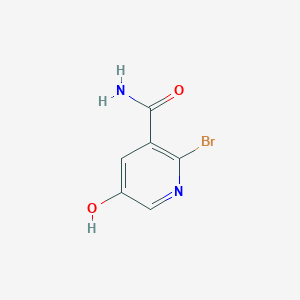
![4H-Pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13651872.png)
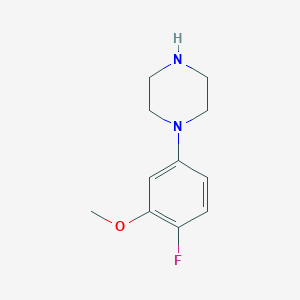
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
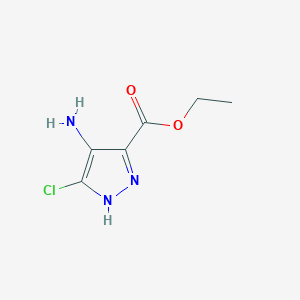
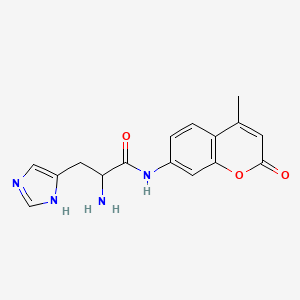
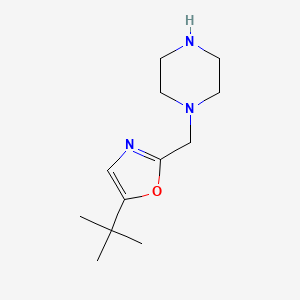

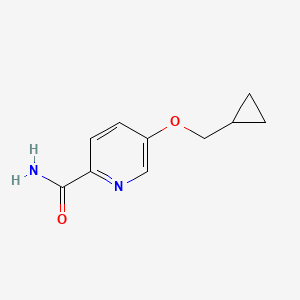

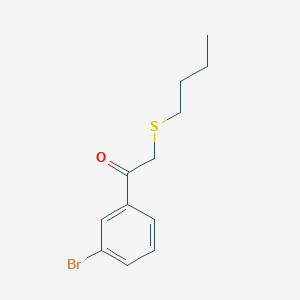
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13651928.png)
